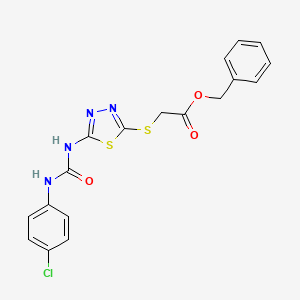

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that features a thiadiazole ring, a ureido group, and a chlorophenyl group

Properties

IUPAC Name |

benzyl 2-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O3S2/c19-13-6-8-14(9-7-13)20-16(25)21-17-22-23-18(28-17)27-11-15(24)26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYDSLCEVHYGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization reactions involving thiosemicarbazides and carboxylic acids.

Introduction of the Ureido Group: The ureido group is introduced through a reaction between an isocyanate and an amine.

Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced via a substitution reaction.

Formation of the Benzyl Ester: The final step involves esterification to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.28 | Tubulin inhibition |

| Compound B | A549 | 0.52 | Apoptosis induction |

| Compound C | K562 | 7.4 | Abl protein kinase inhibition |

These findings suggest that the structural features of this compound may enhance its efficacy against specific cancer types due to the interactions at the molecular level with key proteins involved in cell proliferation and survival pathways .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects can be attributed to:

- Inhibition of Protein Kinases : The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells through various pathways, including mitochondrial dysfunction and activation of caspases .

In vitro studies have shown that modifications to the thiadiazole moiety can significantly alter the compound's activity profile, emphasizing the importance of structure-activity relationships (SARs).

Antimicrobial Properties

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects. Research indicates that thiadiazole derivatives can inhibit bacterial growth and exhibit antifungal activity against common pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective antifungal |

These applications highlight the versatility of thiadiazole derivatives in addressing both infectious diseases and cancer .

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The ureido group and the thiadiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

- Benzyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Benzyl 2-((5-(3-(4-bromophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Benzyl 2-((5-(3-(4-methylphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the chlorophenyl group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Biological Activity

Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have gained considerable attention due to their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer and anticonvulsant properties, supported by relevant data and case studies.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is known for its broad spectrum of biological activities including antidiabetic , anticancer , anti-inflammatory , and anticonvulsant effects. The structural modifications of thiadiazole derivatives significantly influence their pharmacological profiles. The incorporation of various substituents can enhance their lipophilicity and bioactivity, making them promising candidates for drug development .

Table 1: Common Biological Activities of Thiadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation through various mechanisms including apoptosis induction. |

| Anticonvulsant | Reduces seizure activity in animal models, often through GABAergic pathways. |

| Antimicrobial | Exhibits activity against a range of bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation in various models. |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, the compound has been tested against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several thiadiazole derivatives using the MTT assay. The results showed that certain derivatives had IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL , demonstrating enhanced activity with specific substitutions . Notably:

- Compound 4i : IC50 = 2.32 µg/mL

- Compound 4e : IC50 = 5.36 µg/mL

- Compound 4f : IC50 = 10.10 µg/mL

These findings suggest that modifications in the aryl group significantly affect the anticancer potency of thiadiazole derivatives.

Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated using established animal models such as the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) model.

Table 2: Anticonvulsant Activity Results

| Compound | Test Model | Dose (mg/kg) | Protection (%) |

|---|---|---|---|

| Benzyl derivative | MES | 100 | 66.67 |

| Benzyl derivative | PTZ | 100 | 80 |

The compound demonstrated significant protection against seizures at a dosage of 100 mg/kg , indicating its potential as an effective anticonvulsant agent .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

Thiol coupling : Reacting 5-substituted-1,3,4-thiadiazole-2-thiols with brominated intermediates (e.g., bromoacetates) in the presence of K₂CO₃ or KOH in dry acetone under reflux (3–5 hours) .

Ureido formation : Introducing the 4-chlorophenylurea moiety via reaction with 4-chlorophenyl isocyanate or thiourea derivatives in ethanol/acetic acid under reflux .

- Key Optimization : Yield (58–70%) depends on solvent purity, stoichiometry of reagents, and reaction time. For example, anhydrous conditions reduce side reactions like hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what critical peaks should be prioritized?

- Methodological Answer :

- IR Spectroscopy : Prioritize peaks for urea C=O (~1678 cm⁻¹), thiadiazole C=N (~1624 cm⁻¹), and aromatic C-H (~3047 cm⁻¹) .

- NMR : ¹H NMR should show singlet(s) for thiadiazole protons (δ 7.5–8.5 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .

- GC-MS/MS : Verify molecular ion peaks (e.g., experimental m/z 490.92 vs. calculated 491.01) to confirm purity .

Q. How can researchers assess the compound’s in vitro antiproliferative activity, and what controls are essential?

- Methodological Answer :

- Assay Design : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 μM. Include cisplatin as a positive control .

- Critical Controls :

- Solvent-only (e.g., DMSO) to exclude vehicle toxicity.

- Time-resolved measurements (24–72 hours) to track dose-dependent effects .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent variation on the phenyl ring) improve target selectivity against kinases like VEGFR-2 or BRAF?

- Methodological Answer :

- SAR Strategy : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-F, 4-CF₃) or donating (4-OCH₃) groups to modulate electron density and hydrogen-bonding capacity. For example, 4-F derivatives show enhanced BRAF inhibition (IC₅₀ < 1 μM) .

- Validation : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational approaches are recommended to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity differences between analogs. For instance, lower HOMO energy correlates with reduced electrophilicity and altered cytotoxicity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations, addressing discrepancies in IC₅₀ values .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Diagnostic Steps :

HPLC-MS Purity Check : Detect unreacted intermediates (e.g., free thiols) using C18 columns and acetonitrile/water gradients .

Protection Strategies : Protect the urea group with Boc during thiol coupling to prevent side reactions, followed by deprotection with TFA .

- Optimization : Increase equivalents of bromoacetate (1.2–1.5 eq) and use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.